molecular formula C15H15N3O6S B2864191 Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate CAS No. 338423-44-2

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

Cat. No.: B2864191
CAS No.: 338423-44-2
M. Wt: 365.36
InChI Key: YMQVOQRNZOIUCX-UHFFFAOYSA-N
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Description

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is a synthetic organic compound known for its multifaceted applications in both scientific research and industrial processes. Its intricate molecular structure, featuring a combination of methoxy, nitrophenoxy, and pyrimidinyl functional groups, enables its involvement in a diverse array of chemical reactions and makes it a valuable tool in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate typically involves a multi-step process:

  • Sulfanylation: Begins with the introduction of a sulfanyl group to a pyrimidine derivative under controlled conditions. Common reagents include sulfur-containing compounds.

  • Nitration

  • Esterification: Finally, esterification occurs, converting the compound into its ethyl ester form using ethanol and a suitable catalyst.

Industrial Production Methods: : Industrial production methods mirror these steps but on a larger scale, often employing continuous flow reactors for consistent yields and process efficiency. Solvent recycling and automated control systems ensure the safe and cost-effective manufacture of this complex molecule.

Chemical Reactions Analysis

Types of Reactions: : Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is versatile in its reactivity:

  • Oxidation: Typically carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, transforming it into sulfoxide or sulfone derivatives.

  • Reduction: Commonly involves hydrogenation reactions, often catalyzed by palladium, resulting in the reduction of the nitro group.

  • Substitution: Involves replacing functional groups within the molecule, facilitated by nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions: : Reagents such as nitric acid for nitration, ethanol for esterification, and various oxidizing or reducing agents for specific transformations are integral. Conditions vary from acidic to basic environments, typically requiring precise temperature control and inert atmospheres to prevent undesired side reactions.

Major Products: : The primary products include sulfoxides, sulfones, nitro-reduced derivatives, and substituted analogs, each valuable in its own right for further research or application.

Scientific Research Applications

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate is extensively used in:

  • Chemistry: : As a precursor in the synthesis of more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

  • Biology: : Employed in the creation of bioactive compounds for drug discovery and biochemical pathway analysis.

  • Medicine: : A critical intermediate in the development of pharmaceuticals targeting specific cellular mechanisms or disease pathways.

  • Industry: : Used in the production of dyes, agrochemicals, and materials science for creating advanced materials with desired properties.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways:

  • Molecular Targets: : Often enzymes or receptors where the functional groups of the compound can form reversible or irreversible bonds.

  • Pathways Involved: : Depending on the application, it can modulate biochemical pathways, inhibit or activate enzyme activity, or participate in signaling cascades essential for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[5-methoxy-4-(4-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

  • Ethyl 2-{[5-ethoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate

  • Ethyl 2-{[5-methoxy-4-(3-nitrophenyl)-2-pyrimidinyl]sulfanyl}acetate

Uniqueness: : Its uniqueness lies in the specific combination of methoxy, nitrophenoxy, and pyrimidinyl groups, which confer unique reactivity and biological activity compared to similar molecules. This makes it a preferred choice in targeted synthetic and research applications.

Biological Activity

Ethyl 2-{[5-methoxy-4-(3-nitrophenoxy)-2-pyrimidinyl]sulfanyl}acetate (CAS Number: 338423-44-2) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's activity.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxy group, and a nitrophenoxy moiety. The synthesis typically involves the reaction of ethyl chloroacetate with the corresponding thiol derivative of the pyrimidine, leading to the formation of the thioester linkage central to its biological activity .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in antimicrobial and anticancer research. The following sections detail specific activities observed in studies.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing sulfur moieties have demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group is believed to enhance these effects by disrupting bacterial cell wall synthesis.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit cytotoxic effects against cancer cell lines. For example, studies on related pyrimidine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study focusing on ethyl derivatives demonstrated that compounds with sulfur substitutions exhibited potent antimicrobial activity. The results indicated that these compounds could serve as effective agents against resistant bacterial strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies on pyrimidine derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines Results Reference
AntimicrobialE. coli, S. aureusSignificant inhibition of growth
AnticancerMCF-7 (breast cancer)Induction of apoptosis; reduced viability
AntifungalCandida albicansModerate antifungal activity

Properties

IUPAC Name

ethyl 2-[5-methoxy-4-(3-nitrophenoxy)pyrimidin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6S/c1-3-23-13(19)9-25-15-16-8-12(22-2)14(17-15)24-11-6-4-5-10(7-11)18(20)21/h4-8H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQVOQRNZOIUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C(C(=N1)OC2=CC=CC(=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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